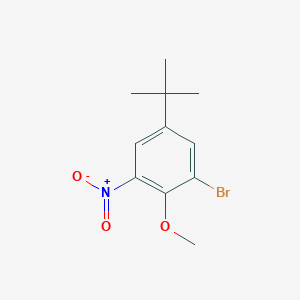![molecular formula C13H8F2INO4S B8492739 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid](/img/structure/B8492739.png)
2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a sulfonylamino group attached to a difluorobenzene ring and an iodine atom attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid involves its interaction with specific molecular targets. For example, it can form complexes with enzymes, such as carbonic anhydrase, and inhibit their activity . The pathways involved in its mechanism of action depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamides, such as 2,6-Difluorobenzenesulfonamide and 2,6-Difluorobenzenesulfonyl chloride .
Uniqueness
What sets 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a sulfonylamino group and an iodine atom provides versatility in synthetic chemistry and potential for diverse biological activities.
Properties
Molecular Formula |
C13H8F2INO4S |
|---|---|
Molecular Weight |
439.17 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)sulfonylamino]-4-iodobenzoic acid |
InChI |
InChI=1S/C13H8F2INO4S/c14-9-2-1-3-10(15)12(9)22(20,21)17-11-6-7(16)4-5-8(11)13(18)19/h1-6,17H,(H,18,19) |
InChI Key |
VFEZKQLFTVVFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)I)C(=O)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(4-Bromo-2-nitrophenyl)propyl]pyridine](/img/structure/B8492708.png)






